molecular formula C16H14FN3OS B2461066 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide CAS No. 851980-36-4

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide

Cat. No.: B2461066
CAS No.: 851980-36-4
M. Wt: 315.37
InChI Key: SIWLGXFWEHBKBD-UHFFFAOYSA-N
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Description

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzothiazole core substituted with dimethyl and fluorobenzohydrazide groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Fluorobenzohydrazide Moiety: The final step involves the condensation of the benzothiazole derivative with 3-fluorobenzohydrazide under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the hydrazide group to an amine.

    Substitution: The fluorine atom in the benzohydrazide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzohydrazides.

Scientific Research Applications

Chemistry

In chemistry, N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This specific compound may exhibit similar activities, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide can be used in the development of new materials, such as polymers and dyes, due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal chemistry, benzothiazole derivatives often target enzymes or receptors involved in disease processes. The fluorobenzohydrazide moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
  • 4,5-dimethyl-2-(3-fluorophenyl)benzothiazole
  • 3-fluoro-N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide

Uniqueness

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is unique due to the presence of both dimethyl and fluorobenzohydrazide groups, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives

This detailed overview provides a comprehensive understanding of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13H12F N3S
  • Molecular Weight : 249.38 g/mol

Its structure includes a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains. A notable study assessed the antibacterial activity of similar compounds against Staphylococcus aureus and Pseudomonas aeruginosa, revealing effective inhibition at specific concentrations .

Anticancer Potential

Benzothiazole derivatives have also been investigated for their anticancer properties. A study demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the modulation of cellular pathways involved in cell survival and death. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) levels .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Cell Cycle Arrest : It has been suggested that such compounds can induce cell cycle arrest in cancer cells, preventing their division and proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined for each strain, showcasing its potential as a therapeutic agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Pseudomonas aeruginosa15

Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed a dose-dependent reduction in cell viability:

Concentration (µM)Viability (%)
0100
1075
3050
5025

The compound was found to significantly reduce cell viability at higher concentrations, indicating its potential as an anticancer agent .

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-9-6-7-13-14(10(9)2)18-16(22-13)20-19-15(21)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWLGXFWEHBKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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